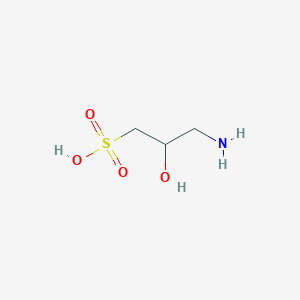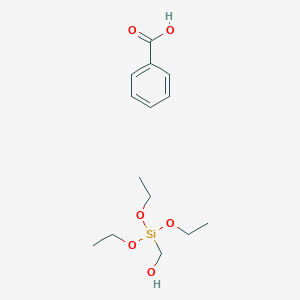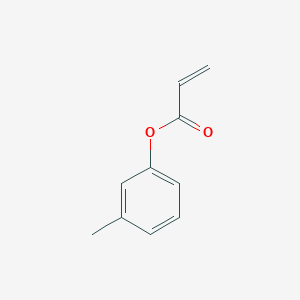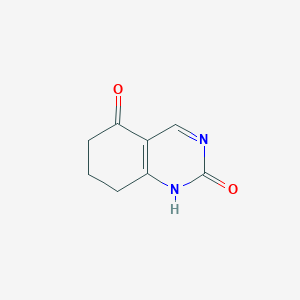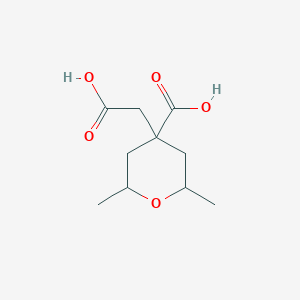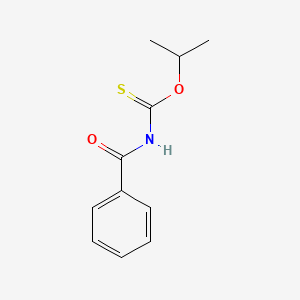
N-propan-2-yloxycarbothioylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propan-2-yloxycarbothioylbenzamide: is an organic compound with the molecular formula C11H13NO2S and a molecular weight of 223.291 g/mol . This compound is also known by its chemical name O-propan-2-yl N-benzoylcarbamothioate . It is characterized by the presence of a benzamide group attached to a propan-2-yloxycarbothioyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-propan-2-yloxycarbothioylbenzamide typically involves the reaction of benzoyl chloride with O-propan-2-yl thiocarbamate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-propan-2-yloxycarbothioylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzamides and thiocarbamates.
Scientific Research Applications
Chemistry: N-propan-2-yloxycarbothioylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also employed in the development of bioactive molecules with potential therapeutic applications .
Medicine: this compound has shown promise in medicinal chemistry for the development of new drugs targeting specific enzymes and receptors. Its derivatives are being explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of agrochemicals and coatings .
Mechanism of Action
The mechanism of action of N-propan-2-yloxycarbothioylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved . The exact molecular targets and pathways vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
N-propan-2-yloxycarbothioylbenzamide: is structurally similar to other benzamide derivatives such as N-methylbenzamide and N-ethylbenzamide .
O-propan-2-yl N-benzoylcarbamothioate: shares similarities with other thiocarbamate compounds like N,N-dimethylthiocarbamate and N,N-diethylthiocarbamate .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21406-28-0 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
O-propan-2-yl N-benzoylcarbamothioate |
InChI |
InChI=1S/C11H13NO2S/c1-8(2)14-11(15)12-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13,15) |
InChI Key |
CCVYZFLLMCVKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


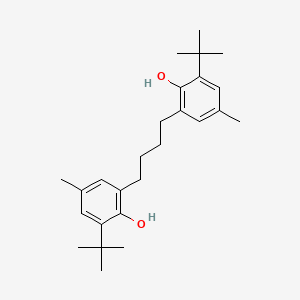
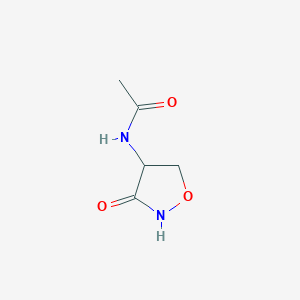
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
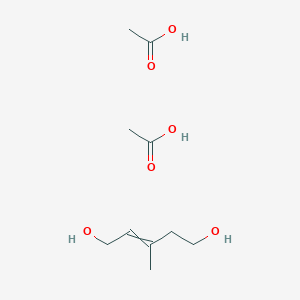
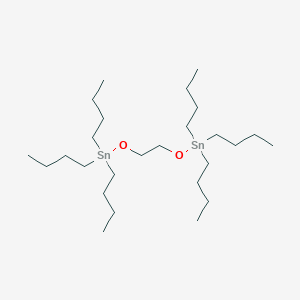
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
